1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
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Overview
Description
1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve developing more efficient synthetic methodologies and exploring the potential applications of these compounds in various fields such as medicinal, pharmaceutical, and industrial areas .
Preparation Methods
The synthesis of 1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE involves several steps. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring Industrial production methods often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reactions often require specific conditions such as refluxing in solvents like ethanol or water, and the use of catalysts to enhance reaction rates.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Mechanism of Action
The mechanism of action of 1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other benzoxazole derivatives:
Properties
IUPAC Name |
1-[3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-10(20)11-3-5-15(21-2)12(7-11)9-23-17-19-14-8-13(18)4-6-16(14)22-17/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFVQULPQIEXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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